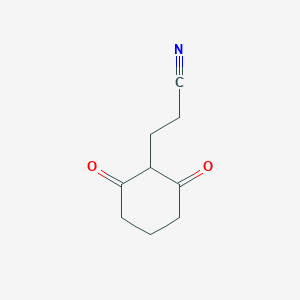

3-(2,6-Dioxocyclohexyl)propanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,6-dioxocyclohexyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVPJLFILJGCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172055 | |

| Record name | 3-(2,6-Dioxocyclohexyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-85-7 | |

| Record name | 3-(2,6-Dioxocyclohexyl)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,6-Dioxocyclohexyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dioxocyclohexanepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA2DK6L7WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2,6 Dioxocyclohexyl Propanenitrile and Its Diversified Analogues

Pioneering and Modern Synthetic Routes to the 3-(2,6-Dioxocyclohexyl)propanenitrile Core

The construction of the 3-(2,6-dioxocyclohexyl)propanenitrile molecule can be approached through several strategic plans, primarily categorized as linear or convergent synthesis. Modern advancements have also seen the rise of multi-component reactions that allow for the rapid assembly of complex analogues from simple precursors.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly where each product is the reactant for the next step. pediaa.com | Straightforward planning. | Overall yield drops significantly with an increasing number of steps. wikipedia.org |

| Convergent Synthesis | Separate synthesis of molecular fragments followed by their combination. researchgate.net | Higher overall yield, greater efficiency for complex molecules. wikipedia.orgscholarsresearchlibrary.com | Requires more complex planning, including fragmentation and coupling strategies. pediaa.com |

Multi-component Reactions Incorporating the Cyclohexane-1,3-dione Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The cyclohexane-1,3-dione scaffold is an excellent substrate for such reactions due to its inherent reactivity. researchgate.net These reactions provide rapid access to a wide array of diversified analogues.

For example, cyclohexane-1,3-dione can undergo MCRs with aromatic aldehydes and nitrile-containing compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net These reactions, often catalyzed by a simple base like triethylamine (B128534) or even under catalyst-free conditions, can lead to the formation of complex fused heterocyclic systems, such as pyran and pyridine (B92270) derivatives. nih.govacs.org Such strategies are valued for their atom economy, simplified procedures, and the ability to generate molecular complexity in a single step, making them a powerful tool for creating libraries of analogues for further research. nih.govresearchgate.net

Key Reaction Pathways and Mechanistic Considerations in the Synthesis of 3-(2,6-Dioxocyclohexyl)propanenitrile

The synthesis of the target compound relies on fundamental reaction pathways that either construct the dione (B5365651) ring itself or functionalize it. Understanding the mechanisms behind these transformations is crucial for optimizing reaction conditions and extending the methodologies to a broader range of analogues.

Michael-Claisen Condensation Processes for Cyclohexane-1,3-dione Scaffold Construction

A highly effective and regioselective method for constructing the cyclohexane-1,3-dione scaffold is through a consecutive Michael-Claisen process. google.comorganic-chemistry.org This strategy addresses the challenge of using simple ketones like acetone (B3395972), which can be highly reactive, to build the six-membered ring. organic-chemistry.org

The process typically involves the reaction of an acetone derivative with an α,β-unsaturated ester. google.com The reaction proceeds via a double Michael addition followed by an intramolecular Claisen condensation (cyclization). organic-chemistry.org For instance, the enolate of acetone, generated using a strong base like sodium hydride at low temperatures, can react with two equivalents of ethyl acrylate. google.com The first Michael addition is followed by a second, and the resulting intermediate then undergoes a Dieckmann-type Claisen condensation to form the cyclic 1,3-dione ring system with high regioselectivity. organic-chemistry.orgresearchgate.net This one-pot reaction is a powerful method for producing substituted cyclohexane-1,3-dione derivatives, which are versatile intermediates for many bioactive molecules. google.com

| Reaction | Description | Key Reagents | Outcome |

| Michael Addition | Nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. ias.ac.in | Enolate (from acetone), α,β-unsaturated ester (e.g., ethyl acrylate). | Carbon-carbon bond formation. |

| Claisen Condensation | A base-catalyzed reaction between two esters (or an ester and a ketone) to form a β-keto ester or a β-diketone. ias.ac.in | Diester intermediate, Base (e.g., NaH). | Ring closure to form the cyclohexane-1,3-dione scaffold. |

Exploitation of the Active Methylene (B1212753) and Carbonyl Groups in Synthetic Transformations

The chemical versatility of the cyclohexane-1,3-dione scaffold is largely due to the reactivity of its active methylene group (the CH₂ group situated between the two carbonyls) and the carbonyl groups themselves. researchgate.net In solution, cyclohexane-1,3-dione exists predominantly in its more stable enol tautomer. wikipedia.org

The active methylene protons are acidic (pKa ≈ 5.2), making this position a prime site for deprotonation to form a nucleophilic enolate. wikipedia.org This nucleophilicity is exploited in numerous C-C bond-forming reactions. The synthesis of 3-(2,6-dioxocyclohexyl)propanenitrile itself is a classic example of a Michael addition, where the enolate of cyclohexane-1,3-dione attacks an acceptor like acrylonitrile (B1666552). stackexchange.com This reactivity also extends to Knoevenagel condensations with aldehydes and other alkylation reactions. acs.org

The carbonyl groups, while less reactive in the enol form, still participate in characteristic reactions. They are essential for the inhibitory properties of many herbicides derived from this scaffold, which function by chelating metal ions in enzyme active sites. mdpi.comnih.gov The interplay between the keto-enol tautomerism and the reactivity of the active methylene position makes cyclohexane-1,3-dione a highly adaptable precursor in organic synthesis. researchgate.net

Nitrile Group Reactivity in Cyclization and Functionalization

The nitrile, or cyano (-C≡N), group is an extremely versatile functional group in organic synthesis due to its unique electronic properties. nih.gov The electrophilic carbon atom is susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, and the triple bond can participate in various cycloadditions. nih.govlibretexts.org

In the context of 3-(2,6-dioxocyclohexyl)propanenitrile, the nitrile group serves as a key handle for further molecular elaboration. It can undergo a variety of transformations:

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. wikipedia.org

Reduction : The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org

Nucleophilic Addition : Organometallic reagents, such as Grignard reagents, can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgwikipedia.org

Cyclization Reactions : The nitrile group is an excellent participant in intramolecular cyclization reactions. nih.gov For instance, a nucleophilic group elsewhere in the molecule can attack the nitrile carbon to form various heterocyclic rings. It can also participate in radical cascade reactions to generate complex functional molecules. nih.govacs.org

This wide range of reactivity allows the propanenitrile side chain to be converted into numerous other functional groups, significantly expanding the chemical diversity of accessible analogues. researchgate.net

Catalytic Approaches and Reaction Optimization in Complex Molecule Construction

The construction of complex molecules like 3-(2,6-dioxocyclohexyl)propanenitrile derivatives relies heavily on the development and optimization of catalytic methods. Catalysts not only accelerate reaction rates but also play a crucial role in directing the reaction pathway towards the desired product with high selectivity.

Catalytic Michael Additions: As mentioned, the Michael addition is a cornerstone for the synthesis of the target molecule. The optimization of this reaction involves screening various catalysts, solvents, and reaction conditions. Chiral Lewis acids, in combination with achiral Lewis bases, have been shown to catalyze the enantioselective Michael addition of malononitrile. nii.ac.jp The choice of catalyst is critical; for example, in the synthesis of substituted isoindolinones, chiral tertiary-amine catalysts with a urea (B33335) group afforded significantly higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts.

Reaction Optimization: The optimization of a synthetic route is a multi-parameter process. For instance, in the selective hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione, a precursor to the target scaffold, key parameters that were optimized included the mole ratio of sodium hydroxide (B78521) to resorcinol, catalyst loading, hydrogen pressure, and reaction temperature. researchgate.net Such systematic optimization is essential to maximize yield and purity.

The development of one-pot processes, where multiple reaction steps are carried out in the same vessel, is a key aspect of modern synthetic chemistry, offering increased efficiency and atom economy. A regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters. google.comgoogle.com This demonstrates the potential for cascade reactions to rapidly build molecular complexity from simple starting materials.

The table below summarizes various catalytic approaches relevant to the synthesis of functionalized dicarbonyl compounds:

| Reaction Type | Catalyst System | Substrates | Key Findings |

| Michael Addition | Quinine-derived squaramide | Chalcones, Malononitrile | High yields and enantioselectivities (up to 96% ee) at low catalyst loading (0.5 mol%). |

| Michael Addition | Bifunctional amine thiourea | Nitroolefins, Malononitrile | Moderate enantioselectivities (up to 83% ee) with high yields (up to 96%). researchgate.net |

| Cyanosilylation | Chiral amino thiourea | Ketones | Highly enantioselective, with the hindered tertiary amine playing a crucial role in stereoinduction. nih.gov |

| Cyanoacylation | P(NMe2)3 | α-Dicarbonyl compounds, Acyl cyanides | Chemoselective reaction affording cyanohydrin esters with a quaternary stereocenter. rsc.org |

Despite a comprehensive search for scholarly articles and spectroscopic databases, detailed experimental data for the advanced analytical characterization of 3-(2,6-Dioxocyclohexyl)propanenitrile is not publicly available. While entries in chemical databases such as PubChem indicate the existence of 1H NMR and IR spectra, the primary data, including peak assignments, coupling constants, and detailed interpretation, could not be retrieved. nih.gov Similarly, no specific experimental records for 13C NMR, two-dimensional NMR (COSY, HSQC, HMBC), mass spectrometry fragmentation patterns, or X-ray crystallographic data for this particular compound were found in the searched scientific literature or databases.

Therefore, it is not possible to generate the requested article with the specified detailed content and data tables for each analytical technique. The instructions to create a thorough, informative, and scientifically accurate article based on detailed research findings cannot be fulfilled due to the lack of accessible primary data for 3-(2,6-Dioxocyclohexyl)propanenitrile.

To provide the requested in-depth analysis, access to proprietary spectroscopic data from chemical vendors or the original research that first synthesized and characterized this compound would be necessary. As this information is not available through public search channels, the generation of the article as outlined is not feasible.

Chemical Reactivity and Transformation Pathways of the 3 2,6 Dioxocyclohexyl Propanenitrile Scaffold

Reactivity of the Cyclic 1,3-Diketone Moiety

The 1,3-dicarbonyl arrangement within the cyclohexanedione ring is the principal driver of the molecule's reactivity, conferring upon it characteristics that facilitate a variety of reactions.

A key feature of 1,3-dicarbonyl compounds is their ability to exist in a tautomeric equilibrium between the diketo form and the enol form. walisongo.ac.id This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. In the case of 3-(2,6-dioxocyclohexyl)propanenitrile, the acidic α-hydrogen, located on the carbon between the two carbonyl groups, can be removed, leading to the formation of a resonance-stabilized enolate ion. Subsequent protonation on the oxygen atom yields the enol tautomer. libretexts.org

The position of this equilibrium is influenced by several factors, including the solvent and the presence of intramolecular hydrogen bonding. walisongo.ac.idruc.dknih.gov The enol form is often stabilized by the formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org This intramolecular hydrogen bond contributes to the stability of the enol tautomer. The presence of both keto and enol forms can be confirmed and quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. walisongo.ac.idnih.gov

Table 1: Keto-Enol Tautomerism of 3-(2,6-Dioxocyclohexyl)propanenitrile

| Tautomeric Form | Key Structural Features | Stabilizing Factors |

|---|---|---|

| Diketo | Two carbonyl groups (C=O) | - |

| Enol | One enolic hydroxyl group (C=C-OH) and one carbonyl group | Intramolecular hydrogen bonding, conjugation of the C=C double bond with the remaining carbonyl group. libretexts.org |

The cyclic 1,3-diketone moiety can participate in both electrophilic and nucleophilic reactions. The enolate, being electron-rich, acts as a potent nucleophile and can react with a variety of electrophiles. This reactivity is fundamental to many synthetic transformations.

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows for a broad range of chemical modifications. For instance, reactions with alkyl isocyanides in the presence of electron-deficient alkynes can lead to the formation of highly functionalized 4H-pyran systems. researchgate.net The reaction proceeds through the initial formation of a zwitterionic intermediate from the isocyanide and the alkyne, which is then trapped by the enol form of the diketone. researchgate.net

Transformations Involving the Propanenitrile Side Chain

The propanenitrile side chain offers additional sites for chemical modification, independent of or in concert with the diketone ring.

The nitrile group (C≡N) is a versatile functional group that can undergo several important transformations. chemistrysteps.com The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgopenstax.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. chemistrysteps.comlibretexts.orgopenstax.org The initial step in acid-catalyzed hydrolysis is the protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. chemistrysteps.compressbooks.publibretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenstax.orgpressbooks.pub The reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group. openstax.org Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde. chemistrysteps.compressbooks.pub

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comopenstax.orgpressbooks.pub

Table 2: Common Reactions of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine |

While the primary reactive sites are the diketone and nitrile functionalities, reactions involving the alkyl chain are also conceivable, though generally less common unless specific activating groups are present.

Derivatization Strategies for Structural Modification and Diversification

The presence of multiple reactive sites in 3-(2,6-dioxocyclohexyl)propanenitrile allows for a wide array of derivatization strategies. These strategies can be employed to systematically modify the structure and explore its chemical space for various applications.

By combining the reactions of the 1,3-diketone moiety with those of the nitrile group, a vast library of derivatives can be synthesized. For example, the enolate of the diketone can be alkylated or acylated, followed by transformation of the nitrile group. Alternatively, the nitrile can be converted to other functional groups first, followed by reactions at the diketone ring. This modular approach to derivatization highlights the synthetic utility of the 3-(2,6-dioxocyclohexyl)propanenitrile scaffold.

Mechanistic Investigations of Key Organic Reactions

A significant transformation pathway for 3-(2,6-dioxocyclohexyl)propanenitrile involves its cyclocondensation reaction with hydrazine (B178648) to form fused heterocyclic systems. One such key reaction is the formation of a pyridazinone derivative, a scaffold of interest in medicinal chemistry. The proposed mechanism for this transformation involves several distinct steps, beginning with the nucleophilic attack of hydrazine on one of the carbonyl groups of the 1,3-dione system.

The initial step is the formation of a hydrazone intermediate. Due to the presence of two carbonyl groups, this reaction can proceed at either C2 or C6. The initial nucleophilic addition of one of the nitrogen atoms of hydrazine to a carbonyl carbon is followed by dehydration to yield the hydrazone.

Following the formation of the initial hydrazone, an intramolecular cyclization occurs. The terminal nitrogen atom of the hydrazone moiety then acts as a nucleophile, attacking the second carbonyl group within the cyclohexane (B81311) ring. This leads to the formation of a bicyclic intermediate.

Subsequent dehydration of this bicyclic intermediate results in the formation of the stable, fused pyridazinone ring system. The driving force for this reaction is the formation of a thermodynamically stable aromatic-like heterocyclic ring.

To further elucidate the reaction mechanism and the factors influencing the reaction rate and yield, a series of experiments could be designed. The following table outlines a hypothetical study investigating the effect of various catalysts and solvents on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | Acetic Acid (10) | Ethanol | 80 | 8 | 75 |

| 3 | p-Toluenesulfonic Acid (5) | Toluene (B28343) | 110 | 6 | 85 |

| 4 | Sc(OTf)₃ (1) | Acetonitrile (B52724) | 80 | 6 | 92 |

| 5 | None | Toluene | 110 | 12 | 55 |

This data is hypothetical and for illustrative purposes.

The proposed research findings suggest that the reaction is significantly influenced by both the choice of catalyst and solvent. The use of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, likely protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. The enhanced yields with a Lewis acid like Scandium(III) triflate suggest a similar activation of the carbonyl group. The higher reaction temperatures in toluene also appear to favor the reaction, likely by providing the necessary activation energy for the dehydration steps.

Applications in Medicinal Chemistry: Scaffold Design and Drug Discovery Research

The 3-(2,6-Dioxocyclohexyl)propanenitrile Core as a Versatile Synthetic Intermediate for Bioactive Molecule Construction

The 3-(2,6-dioxocyclohexyl)propanenitrile scaffold is a highly valuable starting point for the synthesis of a plethora of bioactive molecules due to the inherent reactivity of its constituent functional groups. The cyclohexane-1,3-dione moiety is a well-established precursor in the synthesis of various heterocyclic systems, while the propanenitrile chain provides a handle for further functionalization or cyclization reactions.

The dicarbonyl nature of the cyclohexane (B81311) ring allows for a variety of chemical transformations. For instance, it can readily undergo condensation reactions with various reagents to form fused heterocyclic systems. The active methylene (B1212753) group situated between the two carbonyls is susceptible to a range of C-C bond-forming reactions. Furthermore, the enol form of the dione (B5365651) is a key intermediate in many of its reactions.

The propanenitrile substituent, typically introduced via a Michael addition of acrylonitrile (B1666552) to cyclohexane-1,3-dione, significantly expands the synthetic utility of the scaffold. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to yield ketones. This allows for the introduction of a wide range of pharmacophoric features.

The strategic combination of the reactivity of the dione ring and the propanenitrile side chain makes 3-(2,6-dioxocyclohexyl)propanenitrile a powerful tool for the construction of diverse molecular architectures with potential therapeutic applications. For instance, the nitrile group can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form new ring systems. wikipedia.orgdntb.gov.ua This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic ketone after acidic hydrolysis.

Design and Chemical Synthesis of Diverse Cyclohexane-1,3-dione Analogues for Pharmacological Exploration

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with a wide range of biological activities, including anti-proliferative and tyrosine kinase inhibitory effects. epa.govnih.gov The derivatization of the 3-(2,6-dioxocyclohexyl)propanenitrile core allows for the systematic exploration of the chemical space around this scaffold, leading to the identification of analogues with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of diverse analogues can be achieved through various strategies that target different parts of the molecule. Modifications can be introduced at the cyclohexane ring, the dione carbonyls, or the propanenitrile side chain. For example, the active methylene bridge of the dione can be alkylated or acylated to introduce substituents that can interact with specific binding pockets in a biological target. nih.gov

The propanenitrile side chain offers numerous opportunities for diversification. As mentioned, the nitrile group can be converted into other functional groups, such as amines, carboxylic acids, or amides, which can serve as key interaction points with biological macromolecules. The following table illustrates some potential transformations of the nitrile group and the resulting functional groups that can be incorporated into the cyclohexane-1,3-dione scaffold.

| Starting Material | Reagent(s) | Resulting Functional Group | Potential Pharmacological Role |

| 3-(2,6-Dioxocyclohexyl)propanenitrile | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Hydrogen bond donor/acceptor, salt formation |

| 3-(2,6-Dioxocyclohexyl)propanenitrile | LiAlH₄ or H₂, Raney Ni | Primary Amine | Hydrogen bond donor, basic center |

| 3-(2,6-Dioxocyclohexyl)propanenitrile | Grignard Reagent (RMgX) | Ketone | Hydrogen bond acceptor, hydrophobic interactions |

These modifications can lead to the generation of large libraries of compounds that can be screened for a variety of pharmacological activities. For instance, the introduction of aromatic or heteroaromatic moieties can lead to compounds with kinase inhibitory activity, while the incorporation of basic amine groups can result in compounds with affinity for G-protein coupled receptors.

Strategic Scaffold Hopping and Exploration of Chemical Space in Drug Design

Scaffold hopping is a powerful strategy in drug discovery that involves the replacement of a core molecular structure (scaffold) with a different one while retaining the desired biological activity. nih.gov This approach is often used to identify novel intellectual property, improve physicochemical properties, or overcome issues with an existing chemical series. The 3-(2,6-dioxocyclohexyl)propanenitrile scaffold can serve as an excellent starting point for scaffold hopping explorations.

The inherent reactivity of the dione and nitrile functionalities allows for the transformation of the cyclohexane-1,3-dione core into a variety of other heterocyclic systems. For example, the dione can be used to construct fused pyran, pyridine (B92270), and triazine derivatives. epa.govnih.gov These transformations effectively replace the original cyclohexane-1,3-dione scaffold with a new one, while the substituents derived from the propanenitrile side chain can be carried over to the new scaffold to maintain key interactions with the biological target.

The following table provides a conceptual illustration of how the 3-(2,6-dioxocyclohexyl)propanenitrile scaffold could be used in a scaffold hopping strategy.

| Original Scaffold | Potential Transformation | New Scaffold | Potential Therapeutic Area |

| Cyclohexane-1,3-dione | Condensation with an appropriate binucleophile | Fused Pyrimidine | Kinase Inhibition |

| Cyclohexane-1,3-dione | Reaction with a diazonium salt followed by cyclization | Fused Triazine | Anticancer |

| Cyclohexane-1,3-dione | Multicomponent reaction with an aldehyde and a nitrile | Fused Pyran | Anti-proliferative |

This strategic replacement of the core structure allows for the exploration of new regions of chemical space and can lead to the discovery of compounds with novel biological profiles and improved drug-like properties. nih.gov

Integration into Complex Molecular Architectures for Enhanced Structural Diversity

The 3-(2,6-dioxocyclohexyl)propanenitrile unit can also be integrated as a building block into more complex molecular architectures, leading to the synthesis of compounds with enhanced structural diversity and potentially novel biological activities. The versatility of this scaffold allows for its incorporation into a variety of molecular frameworks, including those inspired by natural products. youtube.comresearchgate.net

One approach to building molecular complexity is through multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov The cyclohexane-1,3-dione moiety of 3-(2,6-dioxocyclohexyl)propanenitrile is an excellent substrate for various MCRs, allowing for the rapid construction of complex heterocyclic systems. nih.gov

For example, the dione can participate in MCRs with aldehydes and other nucleophiles to generate highly substituted fused heterocyclic systems. The propanenitrile side chain can be further elaborated either before or after the MCR to introduce additional points of diversity. This strategy enables the efficient synthesis of large and diverse libraries of complex molecules for high-throughput screening.

Furthermore, the functional groups of 3-(2,6-dioxocyclohexyl)propanenitrile can be used to append it to other molecular scaffolds or to create bridged or spirocyclic systems. The ability to construct such intricate three-dimensional structures is highly desirable in modern drug discovery, as it allows for a more precise targeting of protein binding sites. technologynetworks.com

Computational and Theoretical Investigations of 3 2,6 Dioxocyclohexyl Propanenitrile and Its Derivatives

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a virtual laboratory to investigate the behavior of molecules at an atomic level. These approaches are crucial for understanding the three-dimensional structure and flexibility of compounds like 3-(2,6-dioxocyclohexyl)propanenitrile.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. For 3-(2,6-dioxocyclohexyl)propanenitrile, the cyclohexanedione ring is the primary source of conformational isomerism. This ring can adopt several conformations, including the chair, boat, and twist-boat forms. researchgate.net The presence of two sp2-hybridized carbonyl carbons introduces some flexibility compared to a standard cyclohexane (B81311) ring. youtube.com

Computational methods, such as molecular mechanics calculations, can be used to determine the relative energies of these different conformers. The chair conformation is generally the most stable for six-membered rings, but the presence and orientation of substituents can influence the energy landscape. researchgate.net For 3-(2,6-dioxocyclohexyl)propanenitrile, the propanenitrile substituent at the 3-position can exist in either an axial or equatorial position.

The energy difference between these positions is largely dictated by steric interactions. An axial substituent often experiences destabilizing 1,3-diaxial interactions with other axial atoms on the same side of the ring. libretexts.org Consequently, substituted cyclohexanes typically favor conformations where larger substituents occupy the equatorial position to minimize steric strain. libretexts.org Theoretical calculations can precisely quantify this energy difference (ΔE), which determines the equilibrium population of each conformer.

Table 1: Hypothetical Relative Energies of 3-(2,6-Dioxocyclohexyl)propanenitrile Conformers

| Conformation | Substituent Position | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Chair | Equatorial | 0.0 | Lower steric strain |

| Chair | Axial | 8.2 | 1,3-Diaxial interactions |

Note: The values in this table are illustrative and represent typical energy differences found in substituted cyclohexanes.

While conformational analysis provides a static picture of stable geometries, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and conformational transitions as they happen. researchgate.net

For 3-(2,6-dioxocyclohexyl)propanenitrile, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between all atoms at very short time intervals. researchgate.net This allows for the observation of phenomena such as:

Ring Inversion: The process of one chair conformation flipping into the other, passing through higher-energy intermediates like the half-chair and twist-boat.

Substituent Flexibility: The rotation and movement of the propanenitrile side chain relative to the ring.

Solvent Interactions: The formation and breaking of hydrogen bonds between the carbonyl groups and surrounding water molecules.

MD simulations can characterize the structural and dynamical features of a molecule, revealing how modifications, such as the introduction of a cyclohexyl ring, can add rigidity to a molecular backbone. nih.gov The results from these simulations are crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids, in a dynamic physiological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization in Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR methods, in particular, use information from the three-dimensional structure of molecules to explain how molecular interactions relate to a measured biological property. nih.gov

In the context of designing derivatives of 3-(2,6-dioxocyclohexyl)propanenitrile, a 3D-QSAR model could be developed to guide structural optimization. researchgate.netimist.ma The process would involve:

Data Set Compilation: A series of 3-(2,6-dioxocyclohexyl)propanenitrile analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition), with the results expressed numerically (e.g., pIC50).

Molecular Alignment: The 3D structures of all compounds in the series are aligned based on a common scaffold. This step is critical as it determines the predictive accuracy of the final model. nih.gov

Model Generation: Using techniques like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the aligned molecules are calculated. Statistical methods are then used to build a mathematical model that relates variations in these fields to changes in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. imist.ma

The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For instance, a map might indicate that adding a bulky, electropositive group at a specific position on the cyclohexanedione ring would enhance binding to a target protein. This provides a rational approach for designing new, more potent compounds. nih.gov

Table 2: Example Data for a Hypothetical QSAR Study of 3-(2,6-Dioxocyclohexyl)propanenitrile Derivatives

| Compound ID | R-Group Modification | Observed pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|---|

| DCPN-01 | -H | 5.2 | 5.3 | -0.1 |

| DCPN-02 | -CH3 | 5.8 | 5.7 | 0.1 |

| DCPN-03 | -OH | 6.1 | 6.2 | -0.1 |

Note: This table represents a simplified dataset that would be used to build and validate a QSAR model.

In Silico Screening and Virtual Library Design for Novel Chemical Entities

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising compounds for experimental testing. nih.govnih.gov

A virtual library can be designed around the 3-(2,6-dioxocyclohexyl)propanenitrile scaffold. This involves computationally enumerating a large number of derivatives by attaching various chemical moieties (R-groups) at different positions on the core structure. These libraries can contain thousands or even millions of virtual compounds.

Once the library is created, various virtual screening methods can be employed: nih.gov

Structure-Based Screening: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding pose and affinity of each compound in the library to the target's active site. mdpi.com

Ligand-Based Screening: If the target structure is unknown, but active molecules have been identified, their properties can be used as a template to search for other molecules with similar characteristics (e.g., shape, pharmacophores).

The implementation of such virtual screening methods has enabled an impressive acceleration in the search for novel biologically active molecules. nih.gov A consensus approach, integrating diverse information from multiple screening methods, can further improve the hit rate obtained. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. jmchemsci.com Unlike molecular mechanics, DFT calculations are based on the principles of quantum mechanics, providing a more detailed and accurate description of electronic distribution and reactivity. nih.gov

For 3-(2,6-dioxocyclohexyl)propanenitrile, DFT can be used to calculate a wide range of properties:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): DFT can generate MEP maps, which show the charge distribution on the molecule's surface. These maps are useful for predicting how the molecule will interact with other molecules, including biological targets.

Reaction Energetics: DFT is highly effective for studying reaction mechanisms and calculating activation energies. researchgate.netwhiterose.ac.uk For example, it could be used to model the metabolism of 3-(2,6-dioxocyclohexyl)propanenitrile or to predict the feasibility and outcomes of synthetic reactions. digitellinc.com

DFT calculations provide valuable insights that can complement experimental studies and guide the design of molecules with specific electronic characteristics. rsc.orgnih.gov

Table 3: Hypothetical DFT-Calculated Properties for 3-(2,6-Dioxocyclohexyl)propanenitrile

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity |

Note: These values are illustrative examples of properties that can be calculated using DFT.

Cheminformatics Methodologies for Scaffold Analysis and Diversity Profiling (e.g., Analog Series--Based Scaffolds)

Cheminformatics applies computational methods to analyze and organize large collections of chemical compounds. A key concept in this field is the molecular scaffold, which represents the core structure of a molecule. nih.gov Scaffold analysis helps in classifying compounds, understanding structure-activity relationships (SAR), and designing new compound libraries. nih.gov

A novel approach to scaffold definition is the "analog series-based scaffold" (ASB). drugdiscoverytrends.commedicaldesignandoutsourcing.com Unlike traditional definitions (like the Bemis-Murcko scaffold) that are based on the ring systems of individual molecules, ASB scaffolds are derived from series of structurally related compounds (analogs) and take chemical reaction information into account. nih.govmedicaldesignandoutsourcing.com An analog series is a group of compounds sharing the same core structure but with different substituents at one or more sites. nih.gov

For a set of derivatives of 3-(2,6-dioxocyclohexyl)propanenitrile, the ASB methodology would proceed as follows:

Isolate Analog Series: Identify all series of analogs from a database of bioactive compounds. drugdiscoverytrends.com

Identify Key Compounds: Within each series, identify "structural key" compounds. medicaldesignandoutsourcing.com

Derive the ASB Scaffold: From the key compounds, derive a core structure that represents all analog relationships within that series. drugdiscoverytrends.com

This approach offers a more chemically intuitive scaffold definition. medicaldesignandoutsourcing.com For example, different analog series active against different biological targets might share the same Bemis-Murcko scaffold but would yield distinct ASB scaffolds, providing a more nuanced view of the structure-activity landscape. nih.govresearchgate.net This methodology has been used to generate large, freely available knowledge bases of scaffolds from bioactive compounds, aiding in medicinal chemistry and drug design. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(2,6-Dioxocyclohexyl)propanenitrile |

| 1,4-Cyclohexanedione |

Synthetic Applications Beyond Medicinal Chemistry

Utilization in Heterocycle Synthesis

The 1,3-dicarbonyl motif is a well-established synthon for the construction of a wide array of heterocyclic compounds. 3-(2,6-Dioxocyclohexyl)propanenitrile, possessing this reactive core, is a valuable precursor for synthesizing diverse heterocyclic scaffolds, including pyridazines and quinolines, which are prevalent in many biologically active molecules.

The reactivity of the dicarbonyl portion of the molecule allows for condensation reactions with various binucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine (B1198779) derivatives. The initial reaction likely involves the formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the fused heterocyclic ring system. The specific reaction conditions can be tailored to favor different isomers and substitution patterns.

Similarly, the synthesis of quinoline (B57606) derivatives can be achieved through reactions such as the Combes quinoline synthesis. This involves the reaction of the 1,3-dicarbonyl compound with an aniline (B41778) under acidic conditions. The initial step is the formation of an enamine, which then undergoes intramolecular cyclization and subsequent dehydration to afford the quinoline ring. The presence of the nitrile group on the side chain offers a handle for further functionalization of the resulting heterocyclic product.

Multicomponent reactions, such as the Knoevenagel condensation followed by a Michael addition and cyclization, represent another powerful strategy for heterocycle synthesis using 3-(2,6-dioxocyclohexyl)propanenitrile. For example, a one-pot reaction with an aldehyde and a nitrogen-containing nucleophile can lead to the rapid assembly of complex, poly-functionalized heterocyclic systems. nih.gov

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from 1,3-Dicarbonyl Precursors

| Heterocycle Class | General Synthetic Strategy | Potential Reagents with 3-(2,6-Dioxocyclohexyl)propanenitrile |

|---|---|---|

| Pyridazines | Condensation | Hydrazine hydrate, substituted hydrazines |

| Quinolines | Combes synthesis | Various anilines |

| Pyrano[3,2-c]quinolines | Multicomponent reaction | Aromatic aldehydes, malononitrile (B47326) (as a model) |

Role as a Precursor in Natural Product Total Synthesis

While specific examples detailing the use of 3-(2,6-dioxocyclohexyl)propanenitrile in the total synthesis of a named natural product are not prevalent in the literature, its structural motifs are present in various classes of natural products, suggesting its potential as a valuable starting material or intermediate. The cyclohexanedione core is a feature of some terpenoids and alkaloids, and the cyanoethyl side chain can be a precursor to various functional groups found in these complex molecules.

For instance, the synthesis of certain monoterpenoid alkaloids could potentially utilize a fragment derived from this compound. rsc.org The 1,3-dicarbonyl system allows for a range of carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) condensations, which are fundamental in building the carbon skeleton of complex natural products. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles for elaboration into the final target molecule.

The total synthesis of various alkaloids, such as certain pyrrolizidine (B1209537) or tetrahydroisoquinoline alkaloids, often involves the construction of heterocyclic rings, a process for which 3-(2,6-dioxocyclohexyl)propanenitrile is well-suited as a starting material, as discussed in the previous section. nih.govnih.gov The versatility of this compound makes it a promising, though currently underutilized, precursor in the field of natural product synthesis.

Development of Chemical Probes for Mechanistic Biological Studies

The reactivity of the 1,3-dicarbonyl group has been effectively harnessed in the development of chemical probes for studying biological processes, particularly in the field of redox biology.

A significant application of compounds structurally related to 3-(2,6-dioxocyclohexyl)propanenitrile is in the detection of protein sulfenic acids (R-SOH). Sulfenic acids are transient, reactive oxygen species-mediated post-translational modifications of cysteine residues that play crucial roles in cellular signaling. The 1,3-dicarbonyl moiety of dimedone (5,5-dimethyl-1,3-cyclohexanedione), a close analog, has been shown to react specifically with sulfenic acids to form a stable thioether linkage. This reaction forms the basis for a class of chemical probes designed to trap and identify sulfenylated proteins.

These probes often consist of the 1,3-dicarbonyl "warhead" attached to a reporter tag, such as biotin (B1667282) or a fluorophore, via a linker. The linker can be attached at the 5-position of the cyclohexanedione ring. While 3-(2,6-dioxocyclohexyl)propanenitrile itself has the reactive group at the 4-position, its underlying reactivity is analogous. The nitrile group could potentially be modified to incorporate such reporter tags.

The broader field of redox biology benefits from the development of probes that can selectively react with specific reactive oxygen species or their downstream products. The nucleophilic nature of the central carbon of the 1,3-dicarbonyl system makes it a suitable scaffold for designing probes that can react with electrophilic species generated during oxidative stress.

The development of new probes with tailored reactivity and cell permeability is an active area of research. The structural features of 3-(2,6-dioxocyclohexyl)propanenitrile, including its polarity imparted by the nitrile group, could influence its properties as a chemical probe, such as its solubility and distribution within a biological system. Further research could explore its potential in developing novel probes for investigating the complex landscape of cellular redox signaling.

Potential Applications as Precursors for Polymer and Material Science Research

The bifunctional nature of 3-(2,6-dioxocyclohexyl)propanenitrile, with its two carbonyl groups and a nitrile functionality, suggests its potential as a monomer or a precursor for the synthesis of novel polymers and materials.

The carbonyl groups can participate in polycondensation reactions with diamines to form polyamides or with diols to form polyesters. The nitrile group can also be involved in polymerization reactions or can be chemically modified post-polymerization to introduce new functionalities into the polymer backbone. For example, nitrile groups are known to be precursors for the formation of thermally stable triazine rings through cyclotrimerization, which could be used to create cross-linked polymer networks with enhanced thermal and chemical resistance. numberanalytics.com

Furthermore, the polarity of the nitrile group could be exploited to create polymers with specific properties, such as high dielectric constants or specific solvent affinities. The incorporation of the cyclohexanedione ring into a polymer backbone could also impart unique conformational properties and potential for further chemical modification. While the application of 3-(2,6-dioxocyclohexyl)propanenitrile in material science is not yet well-established, its chemical versatility makes it an interesting candidate for future research in the development of functional polymers. lu.semdpi.com

Table 2: Potential Polymerization Reactions Involving 3-(2,6-Dioxocyclohexyl)propanenitrile

| Polymer Type | Potential Co-monomer | Reaction Type | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Diamines | Polycondensation | Thermally stable, potentially semi-crystalline |

| Polyester | Diols | Polycondensation | Variable flexibility depending on the diol |

| Cross-linked Polymer | (Self-condensation) | Cyclotrimerization of nitrile groups | High thermal and chemical resistance |

Future Prospects and Emerging Research Frontiers for 3 2,6 Dioxocyclohexyl Propanenitrile

Development of Novel and Efficient Synthetic Methodologies

Future research is anticipated to focus on the development of novel and more efficient methods for the synthesis of 3-(2,6-Dioxocyclohexyl)propanenitrile. While classical approaches such as the Michael addition of acrylonitrile (B1666552) to cyclohexane-1,3-dione are plausible, emerging methodologies could offer significant advantages in terms of yield, selectivity, and sustainability.

Key areas for future synthetic development include:

Catalytic Innovations: The exploration of novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts, could lead to more efficient and environmentally friendly synthetic routes. These catalysts could offer improved control over the reaction conditions and potentially enable asymmetric synthesis to yield chiral derivatives.

Green Chemistry Approaches: The use of greener solvents, such as water or supercritical fluids, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, are promising avenues for the sustainable production of 3-(2,6-Dioxocyclohexyl)propanenitrile. researchgate.net

Flow Chemistry: Continuous flow synthesis methodologies could provide a scalable and highly controlled process for the production of this compound, offering advantages in terms of safety, purity, and automation.

| Synthetic Approach | Potential Advantages |

| Organocatalysis | Metal-free, often milder reaction conditions, potential for asymmetric synthesis. |

| Nanocatalysis | High surface area to volume ratio, enhanced reactivity, potential for recyclability. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. |

Expansion of Mechanistic Studies in Organic Reactions and Derivatizations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of 3-(2,6-Dioxocyclohexyl)propanenitrile is crucial for optimizing existing protocols and designing new transformations. The presence of multiple reactive sites—the dicarbonyl moiety, the active methylene (B1212753) group, and the nitrile functionality—offers a rich landscape for mechanistic investigation.

Future research in this area will likely involve:

In-depth Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time insights into reaction intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. nih.gov

Isotopic Labeling Studies: These experiments can definitively trace the path of atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.

Understanding these mechanisms will facilitate the rational design of new derivatives with tailored properties. For instance, the dicarbonyl group can be a precursor for the synthesis of various heterocyclic compounds, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. mdpi.com

Advancements in Computational Design and Predictive Modeling

Computational chemistry and predictive modeling are set to play a pivotal role in accelerating the discovery and development of applications for 3-(2,6-Dioxocyclohexyl)propanenitrile and its derivatives. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be leveraged to predict the biological activities and material properties of novel compounds based on this scaffold. nih.govelsevierpure.com

Future advancements in this field are expected to include:

Development of Robust QSAR Models: By correlating the structural features of a series of 3-(2,6-Dioxocyclohexyl)propanenitrile derivatives with their experimentally determined activities, predictive QSAR models can be built. nih.govelsevierpure.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. acs.org

Structure-Based Drug Design: For biological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of these compounds with specific protein targets. This information can guide the design of more potent and selective inhibitors for various diseases.

Materials Informatics: Computational tools can be used to predict the physical and chemical properties of polymers and other materials derived from 3-(2,6-Dioxocyclohexyl)propanenitrile, aiding in the design of materials with specific functionalities.

Targeted Applications in Chemical Biology and Advanced Materials Research

The unique structural features of 3-(2,6-Dioxocyclohexyl)propanenitrile make it an attractive candidate for a range of applications in chemical biology and materials science.

In the realm of chemical biology , future research may focus on:

Development of Bioactive Compounds: The cyclohexane-1,3-dione scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. researchgate.netmdpi.com The nitrile group can also contribute to biological activity or serve as a handle for further functionalization.

Enzyme Inhibition: The 1,3-dione moiety is a known chelator of metal ions and can interact with the active sites of metalloenzymes. nih.gov This suggests that 3-(2,6-Dioxocyclohexyl)propanenitrile and its derivatives could be explored as inhibitors of enzymes implicated in various diseases. nih.govresearchgate.net

In the field of advanced materials , potential applications include:

Polymer Synthesis: The nitrile group can be polymerized or copolymerized to create novel polymers with unique thermal and mechanical properties. Additionally, the dione (B5365651) functionality could be used for cross-linking or further modification of polymer chains. rsc.org

Functional Dyes and Pigments: The reactive nature of the cyclohexane-1,3-dione ring allows for the synthesis of various chromophores, suggesting potential applications in the development of new dyes and pigments.

Interdisciplinary Research Opportunities Leveraging the Cyclohexane-1,3-dione Scaffold

The versatility of the cyclohexane-1,3-dione scaffold, as exemplified by 3-(2,6-Dioxocyclohexyl)propanenitrile, opens up numerous avenues for interdisciplinary research. Collaborations between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to fully realize the potential of this compound.

Future interdisciplinary research could explore:

Medicinal Chemistry and Pharmacology: The design, synthesis, and biological evaluation of novel drug candidates based on the 3-(2,6-Dioxocyclohexyl)propanenitrile scaffold for the treatment of cancer, infectious diseases, and other conditions. nih.gov

Agricultural Science: The development of new herbicides and pesticides with improved efficacy and reduced environmental impact. researchgate.netgoogle.com

Materials Science and Engineering: The creation of novel polymers, resins, and other functional materials with tailored properties for a variety of applications.

The continued exploration of 3-(2,6-Dioxocyclohexyl)propanenitrile and its derivatives, driven by interdisciplinary collaboration, holds the promise of significant scientific advancements and the development of new technologies with broad societal impact.

常见问题

Q. What are the established synthetic routes for 3-(2,6-Dioxocyclohexyl)propanenitrile, and what analytical methods validate its purity and structure?

Methodological Answer: The compound is typically synthesized via condensation reactions involving cyclic diketones and nitrile-containing precursors. For example, a ZnO nanoparticle (NP)-catalyzed approach involves refluxing 1,3-cyclohexanedione with nitrile derivatives in ethanol, followed by purification via column chromatography and recrystallization . Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and cyclohexyl ring conformation .

- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm verify ketone (C=O) and nitrile (C≡N) functional groups .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and intermolecular interactions (e.g., C–H···O/N hydrogen bonding) .

Q. How is the crystal structure of 3-(2,6-Dioxocyclohexyl)propanenitrile determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. The compound crystallizes in a monoclinic system with space group . Key interactions include:

- C–H···O Hydrogen Bonds: Between cyclohexyl dioxo groups and adjacent nitrile moieties, with distances of 2.5–2.7 Å .

- Van der Waals Forces: Contribute to layered packing, as seen in similar dioxocyclohexyl derivatives .

- Torsional Angles: The cyclohexyl ring adopts a chair conformation, minimizing steric strain .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance the yield of 3-(2,6-Dioxocyclohexyl)propanenitrile in solvent-free or green chemistry conditions?

Methodological Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., ZnO NPs, zeolites) for recyclability and activity. For example, ZnO NPs provide Lewis acid sites that accelerate diketone-nitrile condensations .

- Solvent Optimization: Replace ethanol with ionic liquids or supercritical CO to reduce environmental impact .

- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Q. What computational methods reconcile discrepancies between predicted and experimental spectroscopic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts and IR vibrations. Compare with experimental data to identify conformational mismatches .

- Molecular Dynamics (MD): Simulate solvent effects on crystallization to explain deviations in XRD patterns .

Q. How do substituents on the cyclohexyl ring affect the compound’s reactivity in Michael addition or cyclization reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Enhance electrophilicity of the dioxo moiety, facilitating nucleophilic attacks (e.g., Michael additions with enynones) .

- Steric Effects: Bulkier substituents (e.g., methyl at C3) hinder cyclization but favor alternative pathways like dimerization. Test via kinetic studies under varied temperatures .

Q. What strategies resolve contradictions in reported molecular descriptors (e.g., conflicting molecular formulas in databases)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。